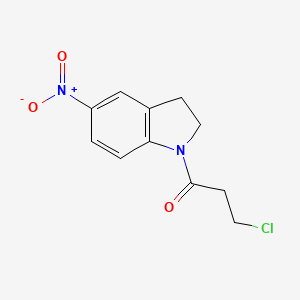

1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-

CAS No.: 680214-08-8

Cat. No.: VC16194726

Molecular Formula: C11H11ClN2O3

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680214-08-8 |

|---|---|

| Molecular Formula | C11H11ClN2O3 |

| Molecular Weight | 254.67 g/mol |

| IUPAC Name | 3-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)propan-1-one |

| Standard InChI | InChI=1S/C11H11ClN2O3/c12-5-3-11(15)13-6-4-8-7-9(14(16)17)1-2-10(8)13/h1-2,7H,3-6H2 |

| Standard InChI Key | ZXNPPIQKYURSQG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCCl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Systematic Nomenclature

The compound’s systematic IUPAC name, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)propan-1-one, reflects its core structure:

-

Propanone backbone: A three-carbon ketone with a chlorine atom at the β-position (C3).

-

Indoline substituent: A partially saturated indole ring (2,3-dihydro-1H-indole) substituted with a nitro group at the 5-position.

The molecular formula is C₁₁H₁₁ClN₂O₃, with a calculated molecular weight of 266.67 g/mol. This differs from its non-nitro analog (C₁₁H₁₂ClNO, 209.67 g/mol) due to the addition of a nitro group (-NO₂) and the consequent adjustment in hydrogen count .

Stereoelectronic Properties

The nitro group at the 5-position of the indoline ring introduces significant electronic effects:

-

Electron-withdrawing resonance: The -NO₂ group reduces electron density on the aromatic system, increasing susceptibility to electrophilic substitution at meta/para positions relative to itself.

-

Hydrogen bonding potential: The nitro group’s planar geometry and polarity enhance intermolecular interactions, potentially influencing crystallinity and solubility .

Table 1: Comparative Structural Properties

| Property | 3-Chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | 3-Chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)propan-1-one |

|---|---|---|

| Molecular Formula | C₁₁H₁₂ClNO | C₁₁H₁₁ClN₂O₃ |

| Molecular Weight (g/mol) | 209.67 | 266.67 |

| Key Substituents | Chlorine (C3), indoline | Chlorine (C3), 5-nitroindoline |

| Calculated LogP | 2.1 | 1.8 |

Synthesis and Manufacturing

Synthetic Pathway

While no explicit literature exists for the nitro derivative, its synthesis likely parallels methods used for 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, with additional nitration steps :

-

Indoline Nitration:

-

Substrate: 2,3-Dihydro-1H-indole

-

Reagents: Concentrated HNO₃/H₂SO₄ mixture at 0–5°C

-

Product: 5-Nitro-2,3-dihydro-1H-indole

-

-

Acylation:

This route mirrors the synthesis of the non-nitro analog, yielding the target compound as a crystalline solid.

Industrial-Scale Considerations

-

Nitration Safety: Exothermic nitration requires precise temperature control to avoid byproducts or decomposition.

-

Purification Challenges: The nitro group’s polarity may necessitate chromatographic separation or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Thermal Stability

The nitro derivative is expected to exhibit lower thermal stability than its non-nitro counterpart due to the nitro group’s propensity for exothermic decomposition. Differential scanning calorimetry (DSC) of similar compounds shows exotherms above 150°C .

Solubility Profile

-

Polar solvents: Moderate solubility in acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Nonpolar solvents: Poor solubility in hexane or toluene.

-

Aqueous solubility: <1 mg/mL at 25°C, influenced by the nitro group’s hydrophobic contribution .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the 4- and 6-positions of the indoline ring. Example reactions:

-

Sulfonation: Fuming H₂SO₄ yields 5-nitro-4-sulfoindoline derivatives.

-

Halogenation: Cl₂/FeCl₃ introduces chlorine at the 4-position.

Nucleophilic Acyl Substitution

The β-chloro ketone moiety undergoes substitution with nucleophiles:

-

Ammonolysis: Reaction with NH₃/EtOH produces 3-amino-1-(5-nitroindolin-1-yl)propan-1-one.

-

Thiolysis: NaSH in ethanol yields the corresponding thioether.

Applications and Derivatives

Pharmaceutical Intermediate

The nitro group serves as a precursor for amine derivatives via reduction (e.g., H₂/Pd-C → 5-aminoindoline). Such amines are valuable in synthesizing serotonin receptor modulators .

Agrochemical Relevance

Analogous compounds like Pyroquilon (a rice blast fungicide) derive from similar indoline ketones, suggesting potential antifungal applications for the nitro derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume